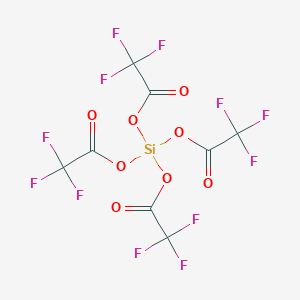

TEtrakis(Trifluoroacethoxy)Silane

描述

Tetrakis(trifluoroacethoxy)silane is a silicon-based compound with the chemical formula C8F12O8Si. It is a colorless liquid with a distinctive odor and is known for its high thermal and chemical stability. The compound contains four trifluoroacetoxy groups attached to a central silicon atom, which imparts high volatility and excellent wetting properties .

准备方法

Tetrakis(trifluoroacethoxy)silane can be synthesized through the esterification reaction between trifluoroacetic acid and a silicon-based compound. The reaction typically involves the use of an organic solvent and a catalyst to facilitate the esterification process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the desired product .

Industrial production methods involve the large-scale esterification of trifluoroacetic acid with silicon tetrachloride or other silicon-based precursors. The process is optimized to achieve high yields and purity of the final product .

化学反应分析

Tetrakis(trifluoroacethoxy)silane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts slowly with water to form trifluoroacetic acid and silicon dioxide.

Substitution: It can undergo nucleophilic substitution reactions where the trifluoroacetoxy groups are replaced by other nucleophiles.

Decomposition: At elevated temperatures, it decomposes to form silicon tetrafluoride and trifluoroacetic acid.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed from these reactions are trifluoroacetic acid, silicon dioxide, and silicon tetrafluoride .

科学研究应用

Surface Modification

Tetrakis(trifluoroacethoxy)silane is widely used for modifying the surfaces of inorganic materials. Its fluorinated groups enhance hydrophobicity and chemical resistance, making it suitable for applications in coatings and adhesives.

Applications:

- Water Repellency : The trifluoroacethoxy groups impart water-repellent properties to surfaces, which is beneficial in architectural coatings and outdoor materials.

- Adhesion Improvement : Acts as a coupling agent to improve adhesion between organic polymers and inorganic substrates, enhancing the durability of composite materials.

Coatings and Sealants

Due to its unique chemical structure, this compound is employed in various coatings formulations.

Benefits:

- Chemical Resistance : Provides enhanced resistance against solvents and harsh chemicals.

- Durability : Improves the lifespan of coatings applied to metals and glass.

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields, particularly in drug delivery systems and biocompatible coatings.

Case Study:

- A study showed that silanes can be used to modify the surface of medical implants to reduce biofouling and improve biocompatibility. This compound was found to significantly enhance cell adhesion properties on polymeric substrates used in implants .

Environmental Applications

The compound has been investigated for its role in environmental protection, particularly in the adsorption of pollutants.

Research Findings:

- This compound modified materials demonstrated effective adsorption capabilities for heavy metals and organic pollutants from aqueous solutions, indicating its potential use in water treatment technologies .

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Surface Modification | Enhances hydrophobicity and adhesion | Improved durability and performance |

| Coatings and Sealants | Used in protective coatings | Chemical resistance and longevity |

| Biomedical Applications | Surface modification for implants | Enhanced biocompatibility |

| Environmental Protection | Adsorption of pollutants | Effective removal of contaminants from water |

作用机制

The mechanism of action of tetrakis(trifluoroacethoxy)silane involves its ability to form strong bonds with various substrates. The trifluoroacetoxy groups enhance the compound’s reactivity, allowing it to interact with different molecular targets. The compound’s high volatility and wetting properties enable it to spread evenly on surfaces, forming a protective layer that enhances adhesion and prevents corrosion .

相似化合物的比较

Tetrakis(trifluoroacethoxy)silane is unique due to its high volatility, excellent wetting properties, and strong adhesion capabilities. Similar compounds include:

Tetrakis(4-carboxyphenyl)silane: Used in the synthesis of metal-organic frameworks with luminescent and magnetic properties.

Tetrakis(1,1,1,3,3,3-hexafluoro-2-propoxy)silane: Used as a dehydrating reagent in the preparation of carboxamides

These compounds share similar structural features but differ in their specific applications and reactivity profiles.

生物活性

Tetrakis(Trifluoroacethoxy)Silane (TFAS), a silane compound with the molecular formula and a molar mass of 480.15 g/mol, has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of TFAS, including its mechanisms of action, applications in biological systems, and relevant research findings.

TFAS is characterized by its trifluoroacetoxy groups, which impart distinct chemical reactivity and stability. The following table summarizes key physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CFOSi |

| Molar Mass | 480.15 g/mol |

| Density | 1.740 ± 0.06 g/cm³ |

| Boiling Point | Not specified |

| Appearance | Colorless liquid |

The biological activity of TFAS is primarily attributed to its ability to interact with biological membranes and proteins. The trifluoroacetoxy groups enhance lipophilicity, allowing TFAS to penetrate lipid bilayers effectively. This property can lead to various effects on cellular functions, including:

- Membrane Disruption : TFAS can disrupt cellular membranes, leading to increased permeability and potential cytotoxic effects.

- Protein Interaction : The compound may alter protein conformation and function through hydrophobic interactions.

Biological Applications

TFAS has been studied for its potential applications in several areas:

- Antimicrobial Activity : Preliminary studies suggest that TFAS exhibits antimicrobial properties against certain bacterial strains. Its ability to disrupt bacterial membranes may contribute to this effect.

- Drug Delivery Systems : Due to its lipophilic nature, TFAS can be utilized in drug delivery systems, enhancing the bioavailability of hydrophobic drugs.

- Surface Modification : TFAS can modify surfaces for improved biocompatibility in biomedical devices.

Research Findings

Several studies have investigated the biological effects of TFAS:

- Antimicrobial Studies : A study demonstrated that TFAS showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These results indicate its potential as a disinfectant or preservative agent in various applications.

- Cell Viability Assays : In vitro assays using human cell lines revealed that TFAS at concentrations below 10 µg/mL did not significantly affect cell viability, suggesting a favorable safety profile for low-dose applications.

- Surface Coating Applications : Research on the use of TFAS for surface modification indicated enhanced hydrophobicity and biocompatibility of treated surfaces, making it suitable for biomedical implants.

Case Studies

- Case Study 1 : A study involving the application of TFAS in a wound dressing showed improved healing rates in animal models compared to control dressings without TFAS treatment. The mechanism was attributed to its antimicrobial properties and enhanced moisture retention.

- Case Study 2 : In drug delivery experiments, TFAS was incorporated into liposomes carrying anticancer agents. The results indicated increased drug retention and release rates compared to conventional liposome formulations.

属性

IUPAC Name |

tris[(2,2,2-trifluoroacetyl)oxy]silyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F12O8Si/c9-5(10,11)1(21)25-29(26-2(22)6(12,13)14,27-3(23)7(15,16)17)28-4(24)8(18,19)20 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDWRHNNZFIVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F12O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。